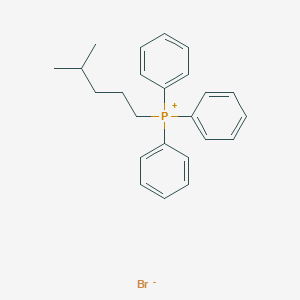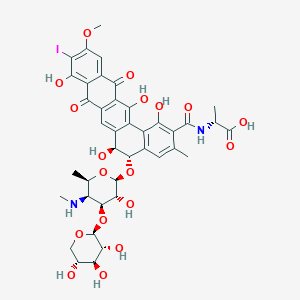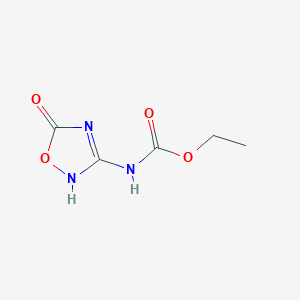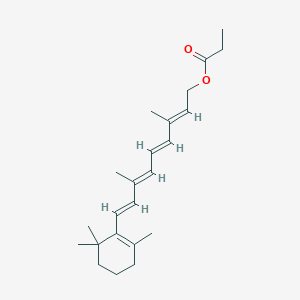
Amphotericin B methyl ester
Overview
Description
Amphotericin B methyl ester is a derivative of the polyene antifungal antibiotic amphotericin B. This compound is known for its enhanced solubility in water compared to its parent compound, making it a valuable alternative in various applications. This compound retains the antifungal properties of amphotericin B while exhibiting reduced toxicity, which makes it a promising candidate for medical and industrial use .
Mechanism of Action
Target of Action
The primary target of Amphotericin B and its derivatives, including the methyl ester, is ergosterol , a principal sterol in the fungal cytoplasmic membrane . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes. The high affinity of Amphotericin B for ergosterol is the basis for its selective toxicity towards fungal cells .
Mode of Action
Amphotericin B methyl ester interacts with ergosterol in the fungal cell membrane, forming transmembrane channels . This interaction is irreversible and leads to the disruption of membrane integrity . The formation of these channels alters the membrane’s permeability, allowing leakage of intracellular components . This leakage can ultimately lead to cell death .
Biochemical Pathways
The leakage of essential ions and molecules can disrupt numerous biochemical pathways, leading to cell death .
Pharmacokinetics
Studies on amphotericin b suggest that it is rapidly removed from circulation by cells of the macrophage phagocyte system . Tissue concentrations tend to be highest in the liver and spleen, with much lower levels in the kidneys and lungs . The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound and their impact on bioavailability would need further investigation.
Result of Action
The result of the action of this compound is the death of the fungal cell. The compound’s interaction with ergosterol disrupts the integrity of the fungal cell membrane, leading to leakage of intracellular components and ultimately cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature seems to play a role in the dissociation of Amphotericin B from the liposome and shift to the fungus, with the most efficient transfer occurring at body temperature . Furthermore, reactions involving Amphotericin B are often protected from light . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Amphotericin B methyl ester interacts with various biomolecules, particularly sterols in cell membranes . It forms pores in the cell membrane, leading to leakage of ions and subsequent cell death . This interaction is more sensitive to membranes containing ergosterol, a sterol found in fungal cells .
Cellular Effects
This compound has a profound effect on various types of cells. It disrupts HIV-1 particle production and inhibits HIV-1 replication . It also possesses significant antifungal activity, disrupting the cell membranes of fungi .
Molecular Mechanism
The mechanism of action of this compound is based on its interaction with cellular and lipid membranes, followed by the formation of ion channels of molecular size in the membranes . This interaction is more sensitive to membranes that contain ergosterol, a sterol found in fungal cells .
Temporal Effects in Laboratory Settings
It is known that it retains its antifungal activity and is significantly less toxic in mammals than Amphotericin B .
Dosage Effects in Animal Models
It is known that it is significantly less toxic in mammals than Amphotericin B .
Metabolic Pathways
It is known that it interacts with sterols in cell membranes, particularly ergosterol .
Transport and Distribution
It is known that it interacts with sterols in cell membranes, particularly ergosterol .
Subcellular Localization
It is known that it interacts with sterols in cell membranes, particularly ergosterol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amphotericin B methyl ester is synthesized by the chemical conversion of purified amphotericin B using diazomethane. The process involves the reaction of amphotericin B with freshly prepared diazomethane, resulting in the formation of the methyl ester derivative .
Industrial Production Methods: The industrial production of this compound involves the fermentation of Streptomyces nodosus, a soil bacterium known for producing amphotericin B. The fermentation process is optimized to yield high concentrations of amphotericin B, which is then purified and converted to its methyl ester form using diazomethane .
Chemical Reactions Analysis
Types of Reactions: Amphotericin B methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products:
Scientific Research Applications
Amphotericin B methyl ester has a wide range of scientific research applications:
Comparison with Similar Compounds
Amphotericin B: The parent compound, known for its potent antifungal activity but higher toxicity.
Nystatin: Another polyene antifungal with similar mechanisms but different clinical applications.
Natamycin: A polyene antifungal used primarily in food preservation.
Uniqueness: Amphotericin B methyl ester stands out due to its improved solubility and reduced toxicity while maintaining the antifungal efficacy of amphotericin B. This makes it a valuable alternative in both medical and industrial applications .
Properties
IUPAC Name |
methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZIZEMIKKIBCA-TYVGYKFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H75NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35375-29-2 (hydrochloride) | |
| Record name | Methylamphotericin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701009331 | |
| Record name | Methylamphotericin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36148-89-7 | |
| Record name | Amphotericin B monomethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36148-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylamphotericin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylamphotericin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPHOTERICIN B METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074Z98YIW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Amphotericin B methyl ester, a semisynthetic derivative of Amphotericin B, primarily targets ergosterol, a key component of fungal cell membranes. [, , ] Similar to its parent compound, it binds to ergosterol, forming pores in the fungal cell membrane. [, , ] This disrupts membrane integrity, leading to leakage of essential cellular components and ultimately cell death. [, , ]
A: While this compound preferentially binds to ergosterol, it can also interact with cholesterol, a component of mammalian cell membranes, albeit to a lesser extent. [, , ] This interaction can cause toxicity, although it is significantly reduced compared to Amphotericin B. [, , ]
ANone: Unfortunately, the provided research abstracts do not specify the molecular formula, weight, or spectroscopic data for this compound.
ANone: The research provided focuses primarily on the antifungal and antiviral properties of this compound. There is no mention of catalytic properties or applications in these studies.
ANone: The provided abstracts do not mention the use of computational chemistry or modeling techniques to study this compound.
A: While the specific structural modifications are not detailed in the abstracts, it's suggested that the presence of the methyl ester group in this compound contributes to its reduced toxicity compared to the parent compound, Amphotericin B. [, , , ] The methyl ester group may alter the drug's interaction with mammalian cell membranes, decreasing its affinity for cholesterol and thereby reducing toxicity.
A: Yes, the addition of an N-methyl-N-D-fructosyl group to this compound, resulting in N-methyl-N-D-fructosyl this compound (MF-AME), significantly reduces toxicity while maintaining antifungal activity. [, ] This derivative shows a reduced tendency to form oligomers in aqueous solutions, potentially contributing to its lower toxicity. [, ]
A: The research mentions the use of an ascorbate salt of this compound. [, , ] This formulation might contribute to improved solubility and potentially bioavailability, but specific details are not provided in the abstracts. Additionally, liposomal formulations of this compound and its derivatives have been investigated for their potential to improve therapeutic index. []
ANone: The provided research abstracts predominantly focus on the pharmacological and toxicological aspects of this compound. Information regarding specific SHE regulations is not discussed.
A: Studies in mice have shown significant differences in the pharmacokinetics of this compound depending on the route of administration. [] Intravenous administration results in significantly higher accumulation in the lungs compared to intraperitoneal administration. [] Conversely, intraperitoneal administration leads to significantly lower excretion of radioactivity compared to intravenous administration. []
A: Based on thin-layer chromatography, radioactivity, and bioautographic analysis of urine samples from mice treated with radiolabeled this compound, no detectable de-esterification to Amphotericin B was observed, suggesting that the methyl ester form remains intact in vivo. []
A: Research in rhesus monkeys indicated that after intravenous administration, this compound achieves 7.2 to 12.2 times higher concentrations in serum and 2.5 to 7.8 times higher concentrations in urine compared to Amphotericin B. [] Additionally, this compound demonstrated a faster elimination rate from the central compartment (blood) than Amphotericin B. []
A: this compound exhibits broad-spectrum antifungal activity against various pathogenic fungi, including Candida albicans, Cryptococcus neoformans, Blastomyces dermatitidis, and Histoplasma capsulatum, but its potency is generally slightly lower than Amphotericin B. [, , , ]
A: Research investigating the antiviral activity of this compound against HIV-1 identified mutations in the cytoplasmic tail of the viral glycoprotein gp41 that confer resistance. [] These mutations are located within a highly conserved endocytosis motif, suggesting that the antiviral activity of this compound involves interference with viral entry. []
ANone: The provided abstracts do not mention specific instances of cross-resistance between this compound and other antifungal agents.
A: While generally considered less toxic than Amphotericin B, this compound can still induce toxicity in animal models. [, , ] Studies in dogs and rats have shown that this compound is less nephrotoxic than Amphotericin B, although it can still cause mild, transient increases in serum urea nitrogen and creatinine levels. [, ]
A: A study reported a high incidence of leukoencephalopathy (brain white matter disease) in patients treated with this compound for various fungal infections. [] The severity of neurologic dysfunction and white matter degeneration correlated with the cumulative dose of this compound administered. [] This finding underscores the need for further research and careful consideration of potential neurotoxic effects associated with this compound use.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131966.png)
![sodium;10-carboxy-2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carboxylate;hydrate](/img/structure/B131968.png)

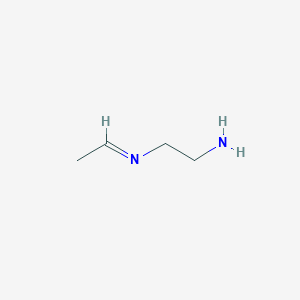

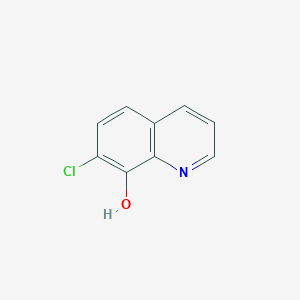
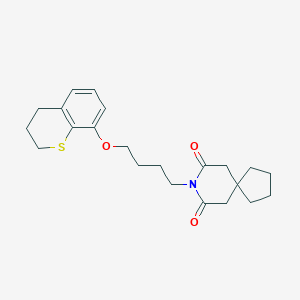
![[6-(6-Amino-8-bromopurin-9-yl)-3-hexylmorpholin-2-yl]methanol](/img/structure/B131994.png)


